N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide group and substituted aromatic moieties. Its core structure consists of a bicyclic thienopyrimidinone scaffold, with a 3,5-dimethylphenyl group at position 3 and a 4-chlorophenylacetamide chain connected via a sulfanyl bridge.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-9-14(2)11-17(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-16-5-3-15(23)4-6-16/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVOYXJIGCHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for assessing its therapeutic potential. This article synthesizes available data on its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
- Molecular Formula : C24H20ClN3O2S
- SMILES : CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C
- InChI : InChI=1S/C24H20ClN3O2S/c1-15-7-10-18(13-16(15)2)26-22(29)14-31-24-27-21-6-4-3-5-20(21)23(30)28(24)19-11-8-17(25)9-12-19/h3-13H,14H2,1-2H3,(H,26,29)
1. Antibacterial Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antibacterial activity. For instance, synthesized derivatives showed moderate to strong effects against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values significantly lower than standard antibiotics, indicating enhanced potency against specific bacterial strains .
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. In vitro assays have shown that thienoquinolone derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds related to the thieno[3,2-d]pyrimidine core have been noted for their ability to induce apoptosis in cancer cells and inhibit cell cycle progression .
3. Enzyme Inhibition
The biological activity of this compound includes enzyme inhibition. Specifically:
- Acetylcholinesterase (AChE) : Compounds derived from similar structures have shown strong AChE inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound has been evaluated for urease inhibition with promising results. The IC50 values for certain derivatives were reported as low as 1.13 µM, indicating strong inhibitory effects compared to standard urease inhibitors .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Aromatic Groups at Position 3:
- 3,5-Dimethylphenyl (target compound): The electron-donating methyl groups enhance lipophilicity (logP) and may influence steric interactions in binding pockets.
- 4-Chlorophenyl : features a 4-chlorophenyl group at position 3, introducing an electron-withdrawing substituent that could modulate electronic properties and hydrogen-bonding capacity .
Acetamide Side Chain Variations:
- 4-Chlorophenyl vs. 2,5-Dimethylphenyl : ’s compound substitutes the 4-chlorophenyl acetamide with a 2,5-dimethylphenyl group, which introduces ortho-methyl groups that may hinder rotational freedom and target engagement .
- Trifluoromethylphenyl : ’s derivative includes a 2-(trifluoromethyl)phenyl group, enhancing metabolic resistance due to the CF₃ group’s electronegativity and steric effects .
Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
